molecular formula C10H10N2O B11911947 2,3-Dimethylquinoxalin-5-ol CAS No. 56183-38-1

2,3-Dimethylquinoxalin-5-ol

Cat. No.: B11911947
CAS No.: 56183-38-1
M. Wt: 174.20 g/mol
InChI Key: NHUNVOXWVPUSBS-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoxaline core with two methyl groups at positions 2 and 3, and a hydroxyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylquinoxalin-5-ol typically involves the condensation of o-phenylenediamine with diketones. One common method is the reaction of o-phenylenediamine with 2,3-butanedione under acidic conditions to form the quinoxaline ring, followed by hydroxylation at the 5-position . Another approach involves the use of transition-metal-free catalysis, which has been shown to be effective in synthesizing quinoxaline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylquinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form quinoxaline-5-one derivatives.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethylquinoxalin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethylquinoxalin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes and interfere with DNA replication and repair processes. The hydroxyl group at the 5-position plays a crucial role in its binding affinity to target molecules, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylquinoxalin-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which significantly influences its reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .

Properties

CAS No.

56183-38-1

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,3-dimethylquinoxalin-5-ol

InChI

InChI=1S/C10H10N2O/c1-6-7(2)12-10-8(11-6)4-3-5-9(10)13/h3-5,13H,1-2H3

InChI Key

NHUNVOXWVPUSBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC=C2O)C

Origin of Product

United States

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